2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidine derivative featuring a 3-methylbutyl substituent at position 3 and an acetamide group linked to a 3-phenylpropyl chain. Thienopyrimidines are heterocyclic systems known for their pharmacological relevance, particularly as kinase inhibitors or antiviral agents .
Properties
CAS No. |
1252912-30-3 |
|---|---|
Molecular Formula |
C22H27N3O3S |
Molecular Weight |
413.54 |
IUPAC Name |
2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-16(2)10-13-24-21(27)20-18(11-14-29-20)25(22(24)28)15-19(26)23-12-6-9-17-7-4-3-5-8-17/h3-5,7-8,11,14,16H,6,9-10,12-13,15H2,1-2H3,(H,23,26) |
InChI Key |
HJYIHXSBSRAKRV-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCCCC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include sulfur-containing compounds and nitrogen sources, which react to form the thienopyrimidine ring.
Introduction of the 3-methylbutyl Group: This step involves the alkylation of the thienopyrimidine core using 3-methylbutyl halides under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols can replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The thienopyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives (Patent Example 83, )
Example 83: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Core Structure: Pyrazolo[3,4-d]pyrimidine vs. thieno[3,2-d]pyrimidine. Pyrazolo-pyrimidines exhibit a fused pyrrole-pyrimidine system, offering planar geometry for π-π stacking interactions.
- Substituents : Fluorinated aryl groups (e.g., 3-fluorophenyl) in Example 83 enhance binding to hydrophobic pockets in enzymes like kinases. The target compound’s 3-phenylpropyl acetamide may similarly improve membrane permeability but lacks fluorination, which could reduce target specificity .
- Synthetic Routes : Example 83 employs Suzuki-Miyaura coupling for boronate intermediates, a method applicable to the target compound’s synthesis if aryl halide precursors are utilized .
Acetamide Derivatives with Pyrimidine Linkages (Pharmacopeial Forum, )
Example o: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Structural Features: This compound shares the acetamide backbone but incorporates a tetrahydropyrimidinone ring and stereochemical complexity.
- Substituent Effects: The 2,6-dimethylphenoxy group in Example o enhances steric bulk compared to the target compound’s 3-phenylpropyl chain. This difference may influence solubility, with the phenylpropyl group favoring higher logP values .
Phthalide Derivatives (Molbank, )
Key Intermediate : 2,3-Dihydro-1H-isoindol-1-one derivatives
- The thienopyrimidine core in the target compound could mimic isoindolone’s planar structure but with enhanced metabolic stability due to sulfur incorporation .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Thienopyrimidine vs. Pyrazolopyrimidine: The sulfur atom in the thieno core may improve metabolic stability compared to nitrogen-rich pyrazolo systems, but fluorination in the latter enhances target affinity .
- Acetamide Flexibility: The 3-phenylpropyl chain in the target compound balances lipophilicity and solubility, whereas bulkier substituents (e.g., 2,6-dimethylphenoxy) in Example o may limit bioavailability .
- Synthetic Feasibility : The target compound’s lack of stereocenters and fluorination simplifies synthesis relative to Examples 83 and o, making it a candidate for scalable production .
Biological Activity
The compound 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide is a thienopyrimidine derivative notable for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O3S
- Molecular Weight : 385.5 g/mol
- IUPAC Name : 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide
The compound's structure includes a thieno ring fused with a pyrimidine moiety, which contributes to its potential bioactivity. The presence of the 3-methylbutyl side chain and the N-(3-phenylpropyl)acetamide group enhances its structural diversity.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The binding affinity and selectivity towards these targets can lead to modulation of their activity, resulting in various biological responses.
Pharmacological Potential
Research indicates that thienopyrimidine derivatives exhibit diverse pharmacological properties, including:
- Antineoplastic Activity : Potential for use in cancer therapy.
- Antibacterial Effects : Inhibition of bacterial growth.
- Analgesic Properties : Pain relief capabilities.
- Antidiabetic Effects : Regulation of blood glucose levels.
- Antihypertensive Activity : Lowering blood pressure.
Case Studies and Research Findings
- In Silico Studies : Computational predictions using tools like SuperPred and SwissADME have shown promising results for the bioactivity of this compound class. These studies suggest that the structural features significantly influence biological activity and pharmacokinetics .
- Synthesis and Structure-Activity Relationship (SAR) : Studies have focused on synthesizing various derivatives to explore their biological profiles. For instance, modifications to the side chains have been correlated with enhanced activity against specific targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O3S |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 2-[3-(3-methylbutyl)-... |
| Antineoplastic Activity | Yes |
| Antibacterial Activity | Yes |
| Analgesic Properties | Yes |
| Antidiabetic Effects | Yes |
| Antihypertensive Activity | Yes |
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
- Stepwise synthesis : Begin with the thieno[3,2-d]pyrimidine-2,4-dione core. Introduce the 3-methylbutyl group via alkylation under basic conditions (e.g., NaH in DMF at 60°C). Couple the resulting intermediate with N-(3-phenylpropyl)acetamide using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt in dichloromethane).
- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, a factorial design can identify interactions between solvent (THF vs. DMF) and reaction time. Purify via gradient column chromatography (silica gel, ethyl acetate/hexane) to achieve ≥95% purity .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Structural confirmation : Use 1H/13C NMR to verify substituent positions and connectivity. 2D NMR (HSQC, HMBC) resolves ambiguities in aromatic or crowded regions. X-ray crystallography (if crystalline) provides absolute stereochemical confirmation.
- Purity analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Confirm molecular weight via high-resolution mass spectrometry (HRMS, ESI+ mode) .
Q. How can solubility and stability be evaluated under experimental conditions?
Answer:
- Solubility screening : Test in DMSO (stock solutions) followed by dilution into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.
- Stability studies : Incubate at 4°C, 25°C, and 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak area ratios. For photostability, expose to UV light (320–400 nm) and analyze degradation products .
Advanced Research Questions
Q. What computational approaches predict the compound’s reactivity and target interactions?
Answer:
- Reactivity modeling : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Use quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways (e.g., hydrolysis susceptibility).
- Target binding : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against putative targets (e.g., kinase domains). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Q. How can discrepancies between in vitro activity and computational predictions be resolved?
Answer:
- Orthogonal assays : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. Perform cellular thermal shift assays (CETSA) to verify target engagement in live cells.
- Off-target screening : Employ proteome-wide affinity profiling (e.g., kinase inhibitor beads) to identify unintended interactions. Cross-validate with siRNA knockdown of predicted targets .
Q. What advanced statistical methods optimize reaction yield and scalability?
Answer:
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature, stoichiometry) to identify optimal conditions. For scalability, apply scale-down experiments in continuous flow reactors to minimize batch variability.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time, ensuring reproducibility during scale-up .
Q. How should researchers handle conflicting data from biological assays (e.g., IC50 variability)?
Answer:
- Assay standardization : Include positive controls (e.g., staurosporine for kinase assays) across replicates. Use cell lines with consistent passage numbers and viability (≥90% via trypan blue exclusion).
- Data normalization : Apply Z-score transformation to account for plate-to-plate variability. Validate outliers with dose-response curves (8-point dilution, triplicate measurements) .
Q. What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Liver microsome assays : Incubate with human/rodent microsomes and NADPH cofactors. Identify major metabolites via LC-MS/MS.
- Structure modification : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life. Test analogs for improved metabolic stability in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
